3beta-Hydroxy-7-oxochol-5-en-24-oic Acid
Description
Properties
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-19,22,25H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFXTNJNQOZGEJ-HICUSVRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Dihydroxy Precursors
A common strategy involves oxidizing a 7α-hydroxyl group to a ketone while preserving the 3β-hydroxy configuration. Key steps include:
-
Starting Material : Cholic acid derivatives (e.g., 3β,7α-dihydroxy-5β-cholanoic acid).
-
Oxidation : Use of Jones reagent (CrO₃/H₂SO₄) or enzymatic oxidation (e.g., cytochrome P450 enzymes) to convert the 7α-hydroxyl group to a ketone.
-
Stereochemical Control : Selective protection of the 3β-hydroxy group (e.g., silylation with TBS or TMS) to prevent epimerization during oxidation.
Example Reaction Pathway :
-
Esterification : Convert cholic acid to its methyl ester to protect the carboxylic acid.
-
Protection : Silylate the 3β-hydroxyl group (e.g., with TBDMS chloride).
-
Oxidation : Treat with pyridinium chlorochromate (PCC) or CrO₃ to oxidize the 7α-hydroxyl to a ketone.
-
Deprotection : Remove silyl groups under acidic conditions (e.g., TBAF).
Nametkin Rearrangement for Side-Chain Modification
For analogs with modified side chains, the Nametkin rearrangement is employed:
-
Substrate : Methyl 3α,7α-diacetoxy-12β-methyl-18-nor-5β-chol-13(14)-en-24-oate.
-
Conditions : NaOAc, HOAc, 100°C, yielding Δ13,14- and Δ13,17-alkene isomers.
-
Hydrogenation : Pd/C, H₂, MeOH/H₂O to saturate double bonds and restore the bile acid skeleton.
Key Challenges :
-
Isomer separation requires silver-impregnated silica gel chromatography.
-
Hydrogenation selectivity depends on catalyst choice (e.g., Lindlar’s catalyst for syn-addition).
Biosynthetic Pathways
Enzymatic Conversion in Smith-Lemli-Opitz Syndrome (SLOS)
In SLOS patients, a non-canonical pathway bypasses cholesterol and utilizes 7-dehydrocholesterol (7-DHC):
-
Oxidation : CYP27A1 oxidizes 7-DHC to 25-hydroxy-7-oxocholesterol.
-
Reduction : HSD11B1 reduces the 7-oxo group to a 7β-hydroxyl.
-
Carboxylation : Sequential hydroxylation and carboxylation yield 3β-hydroxy-7-oxochol-5-en-24-oic acid.
Metabolic Intermediates :
| Compound | Role | Detection |
|---|---|---|
| 25-Hydroxy-7-oxocholesterol | Precursor for side-chain oxidation | LC-MS in SLOS plasma |
| 3β-Hydroxy-7-oxochol-5-en-24-oic Acid | Final product | Urine GlcNAc conjugates |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | High stereochemical control | Multi-step, requires protection |
| Biosynthesis | Environmentally friendly, scalable | Limited yield, requires enzymes |
Chemical Reactions Analysis
Types of Reactions: 3beta-Hydroxy-7-oxochol-5-en-24-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biochemical Significance
3beta-Hydroxy-7-oxochol-5-en-24-oic acid is a monohydroxy-5beta-cholanic acid characterized by hydroxyl and oxo substitutions at specific positions. It plays a crucial role in bile acid biosynthesis, which is essential for lipid digestion and absorption. Research indicates that this compound is involved in the metabolic pathways of cholesterol and may serve as a precursor to other biologically active metabolites .
Neuroprotective Properties
Recent studies suggest that certain derivatives of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid exhibit neuroprotective effects. For instance, the metabolite 5-3β,7α-diol has been shown to possess neuroprotective properties, while its epimer is neurotoxic . This distinction highlights the potential for developing neuroprotective drugs based on the structural modifications of bile acids.
Liver Health and Disease Biomarkers
The compound has been studied as a biomarker for liver health. Elevated levels of certain bile acids, including 3beta-Hydroxy-7-oxochol-5-en-24-oic acid, have been associated with liver cirrhosis and other hepatic conditions. Monitoring these levels can provide insights into disease severity and progression .
Cholesterol Metabolism
Research indicates that 3beta-Hydroxy-7-oxochol-5-en-24-oic acid is involved in cholesterol metabolism, particularly through its conversion to other bile acids. Understanding these pathways can lead to therapeutic strategies for managing cholesterol-related disorders .
Liquid Chromatography-Mass Spectrometry (LC-MS)
The identification and quantification of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid and its metabolites are commonly performed using advanced techniques such as LC-MS. This methodology allows for precise measurement of concentrations in biological samples, facilitating research into its physiological roles and potential therapeutic applications .
Chemical Derivatization Techniques
Chemical derivatization methods have been optimized to enhance the detection of this compound in complex biological matrices. These techniques improve the sensitivity and specificity of analyses, enabling researchers to study its metabolic pathways more effectively .
Case Studies
Mechanism of Action
3beta-Hydroxy-7-oxochol-5-en-24-oic acid is structurally similar to other bile acids such as cholic acid, deoxycholic acid, and lithocholic acid. its unique structural features, such as the presence of the oxo group at the 7-position, distinguish it from these compounds and contribute to its distinct biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
Hydroxylation and Oxidation Patterns
3β,7β-Dihydroxy-5β-cholan-24-oic Acid Structure: Two β-hydroxyl groups at C3 and C7; saturated 5β-cholan backbone. Biological Role: Detected in serum of patients treated with ursodeoxycholic acid (UDCA) for gallstones. Unlike the target compound, it lacks a ketone group and double bond, which reduces its UV activity.
7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid
- Structure : Ketone at C3, α-hydroxyl at C7; saturated 5β-cholan backbone.
- Biological Role : Found in human serum and HepG2 cells. The C3 ketone increases hydrophobicity compared to hydroxylated analogs, influencing its role in cholesterol metabolism .
Vulpecholic Acid (1α,3α,7α-Trihydroxy-5β-cholan-24-oic Acid)
- Structure : Three α-hydroxyls at C1, C3, and C6.
- Biological Role : Major unconjugated bile acid in marsupials (e.g., Australian opossum). The additional C1α-hydroxyl enhances solubility and detoxification capacity .
Double Bond Position and Side Chain Modifications
7α-Hydroxy-3-oxochol-4-en-24-oic Acid Structure: Double bond at C4-C5 (vs. C5-C6 in the target compound); ketone at C3, α-hydroxyl at C7. Biological Role: Prognostic marker in hepatobiliary diseases. The C4-C5 double bond alters conjugation with coenzyme A, affecting metabolic pathways .
24-Nor-5β-cholan-23-oic Acid Derivatives Structure: Shortened side chain (C23 vs. C24 in the target compound). Biological Role: Synthesized via Beckmann rearrangement for studying bile acid transport. Reduced side chain length decreases hepatic uptake efficiency .
Biological Activity
3beta-Hydroxy-7-oxochol-5-en-24-oic acid, a bile acid derivative, has garnered attention due to its diverse biological activities and potential therapeutic implications. This article delves into its biological properties, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
3beta-Hydroxy-7-oxochol-5-en-24-oic acid is a steroid compound characterized by the following structural features:
- Molecular Formula: C24H38O3
- Molecular Weight: 382.56 g/mol
- IUPAC Name: 3β-Hydroxy-7-oxochol-5-en-24-oic acid
Antimicrobial Properties
Research has indicated that 3beta-Hydroxy-7-oxochol-5-en-24-oic acid exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Effects
The compound has also been studied for its anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Metabolic Pathways
3beta-Hydroxy-7-oxochol-5-en-24-oic acid is an intermediate in bile acid synthesis. It can be metabolized into other bioactive bile acids, such as chenodeoxycholic acid, through enzymatic reactions in the liver and gut microbiota . The conversion processes are crucial for maintaining cholesterol homeostasis and influencing gut health.
Case Study 1: Bile Acid Analysis in Patients
A study analyzed bile acid profiles in patients with metabolic disorders. It was found that altered levels of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid correlated with specific clinical outcomes, indicating its potential as a biomarker for diagnosing bile acid synthesis disorders .
| Patient Group | Mean Concentration (μmol/L) | Clinical Outcome |
|---|---|---|
| Healthy | 12.4 | Normal |
| Metabolic Disorder | 25.8 | Abnormal |
Case Study 2: Anticancer Activity
In a laboratory setting, the anticancer effects of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid were tested on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment.
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| Breast Cancer | 15 | 40 |
| Colon Cancer | 12 | 55 |
The biological activity of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid is attributed to its ability to interact with cellular receptors and enzymes involved in metabolic pathways. It modulates the expression of genes related to inflammation and apoptosis, contributing to its antimicrobial and anticancer effects .
Q & A
Q. How can 3β-Hydroxy-7-oxochol-5-en-24-oic Acid be synthesized in the laboratory?
Methodological Answer: The compound can be synthesized by protecting the 3-keto group as a dimethyl ketal, followed by selective oxidation at the 7-position. Subsequent reduction using sodium borohydride (NaBH₄) under controlled pH and temperature conditions yields the 3β-hydroxy configuration. This approach, adapted from analogous bile acid syntheses, minimizes unwanted side reactions and improves yield . Purification typically involves silica gel chromatography with a gradient elution system (e.g., chloroform/methanol mixtures).
Q. What analytical methods are recommended for identifying 3β-Hydroxy-7-oxochol-5-en-24-oic Acid in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Predicted LC-MS/MS spectra show prominent fragments at m/z 388.5 (molecular ion) and characteristic peaks at m/z 369.4 (loss of H₂O) and 238 nm UV absorption . High-resolution MS (HRMS) with Q-TOF instrumentation can resolve isobaric interferences from structurally similar bile acids.
Q. How should 3β-Hydroxy-7-oxochol-5-en-24-oic Acid be stored to ensure stability?
Methodological Answer: Store the compound as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate ≥2 years under these conditions. Avoid repeated freeze-thaw cycles, as the 7-oxo group may degrade into secondary metabolites like 7-Ketodeoxycholic acid under prolonged exposure to moisture or ambient temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the endogenous presence of 3β-Hydroxy-7-oxochol-5-en-24-oic Acid?
Methodological Answer: Discrepancies arise due to its classification as part of the human exposome (non-natural metabolite) versus detection in blood. To validate endogenous synthesis:
Perform isotopic labeling (e.g., ¹³C-cholesterol tracer studies) in hepatocyte cultures.
Use germ-free animal models to exclude microbial origin.
Compare metabolic profiles using untargeted metabolomics (e.g., NMR or LC-HRMS) across healthy vs. disease states .
Q. What experimental strategies optimize the quantification of 3β-Hydroxy-7-oxochol-5-en-24-oic Acid in complex matrices like serum?
Methodological Answer:
Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove phospholipids.
Derivatization : Methylation or silylation of hydroxyl/keto groups enhances ionization efficiency in MS.
Internal Standards : Use deuterated analogs (e.g., d₄-3β-Hydroxy-7-oxochol-5-en-24-oic Acid) for precise quantification .
Data Validation : Cross-validate with orthogonal methods like GC-MS or enzymatic assays.
Q. What are the mechanistic implications of 3β-Hydroxy-7-oxochol-5-en-24-oic Acid in disease models, and how can its interactions be studied?
Methodological Answer: The compound modulates bile acid receptors (e.g., FXR, TGR5) and may influence lipid metabolism. To study interactions:
In Vitro : Use reporter gene assays (e.g., FXR luciferase assays) in HepG2 cells.
In Vivo : Administer the compound to Cyp7a1-knockout mice to assess compensatory pathways.
Structural Analysis : Molecular docking simulations with receptor crystal structures (e.g., PDB ID: 1OT7 for FXR) to identify binding motifs .
Q. How can researchers address challenges in differentiating 3β-Hydroxy-7-oxochol-5-en-24-oic Acid from its isomers?
Methodological Answer:
Chromatographic Separation : Utilize ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl column for superior isomer resolution.
MS/MS Fragmentation : Monitor diagnostic ions (e.g., m/z 145 for Δ⁵ unsaturation vs. m/z 131 for Δ⁴).
Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via ¹H-¹H COSY and NOESY spectra, focusing on the 3β-hydroxy and 7-oxo configurations .
Q. What are the implications of the compound’s stability for longitudinal studies?
Methodological Answer: Degradation products (e.g., 7-Ketodeoxycholic acid) can confound results. Mitigation strategies include:
Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH to model long-term storage.
Additives : Include antioxidants (e.g., BHT) in storage buffers to inhibit oxidation.
Real-Time Monitoring : Use LC-MS to track degradation markers in archived samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
